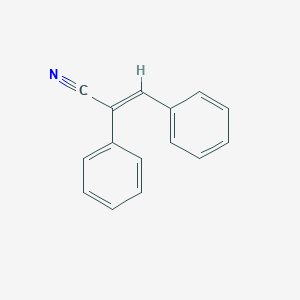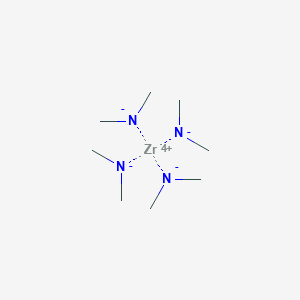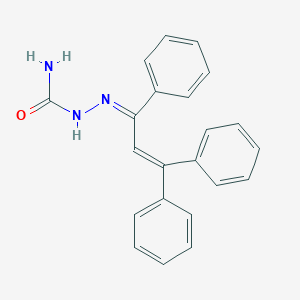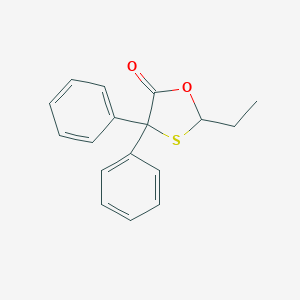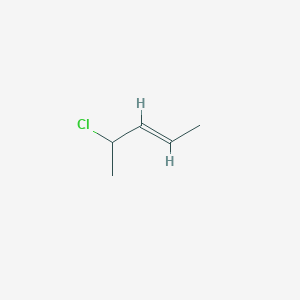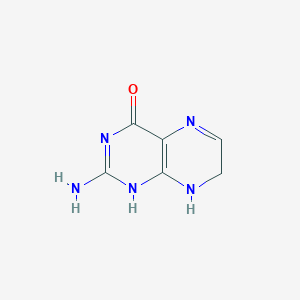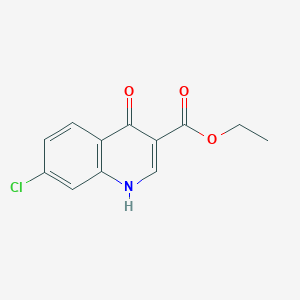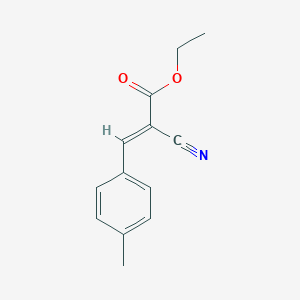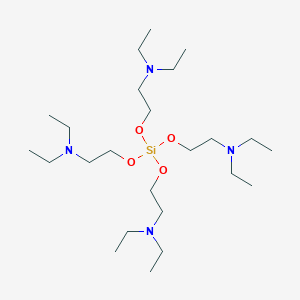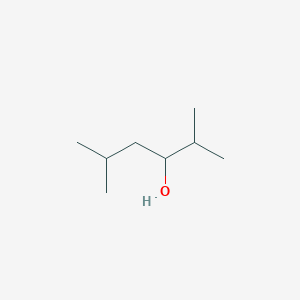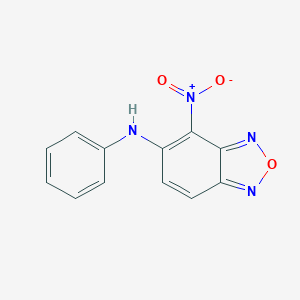
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-Ph and has a molecular weight of 264.26 g/mol. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.
作用机制
The mechanism of action of NBD-Ph is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids. It has been shown to bind to the hydrophobic regions of proteins and has been used as a probe for studying protein-ligand interactions.
生化和生理效应
NBD-Ph has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and has been used as a potential drug candidate for the treatment of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and has potential applications as an anti-cancer agent.
实验室实验的优点和局限性
NBD-Ph has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and has a long shelf life.
One limitation of NBD-Ph is that it is relatively expensive compared to other fluorescent probes. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of NBD-Ph. One area of research is the development of new synthesis methods for NBD-Ph that are more efficient and cost-effective. Another area of research is the development of new applications for NBD-Ph in the fields of biochemistry, pharmacology, and materials science.
In biochemistry, future research could focus on the use of NBD-Ph as a probe for studying protein-protein interactions and the structure and function of membrane proteins. In pharmacology, future research could focus on the development of new anti-cancer agents based on NBD-Ph and the use of NBD-Ph as a probe for studying the blood-brain barrier.
In materials science, future research could focus on the development of new fluorescent dyes based on NBD-Ph for the detection of various analytes and the use of NBD-Ph as a probe for studying the properties of nanomaterials.
Conclusion:
In conclusion, NBD-Ph is a chemical compound that has potential applications in various fields such as biochemistry, pharmacology, and materials science. Its synthesis method is relatively simple, and it has several advantages for use in laboratory experiments. Future research could focus on the development of new synthesis methods and the development of new applications for NBD-Ph in various fields.
合成方法
The synthesis of NBD-Ph involves the reaction of 4-nitro-1,2-phenylenediamine with salicylic aldehyde in the presence of acetic acid. The reaction takes place under reflux conditions and yields NBD-Ph as a yellow crystalline solid. This method is relatively simple and has been widely used to synthesize NBD-Ph in the laboratory.
科学研究应用
NBD-Ph has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, NBD-Ph is commonly used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. It has also been used to study the structure and function of membrane proteins and lipids.
In pharmacology, NBD-Ph has been shown to exhibit anti-tumor activity and has been used as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a probe for studying the blood-brain barrier.
In materials science, NBD-Ph has been used as a fluorescent dye for the detection of various analytes such as amino acids, proteins, and DNA. It has also been used as a probe for the detection of metal ions and has potential applications in the field of nanotechnology.
属性
CAS 编号 |
18378-16-0 |
|---|---|
产品名称 |
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
分子式 |
C12H8N4O3 |
分子量 |
256.22 g/mol |
IUPAC 名称 |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-10(13-8-4-2-1-3-5-8)7-6-9-11(12)15-19-14-9/h1-7,13H |
InChI 键 |
IHCHOLYMZNREBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



